molecular formula C16H13N7O B14924235 N-[4-(2-methyl-1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14924235
M. Wt: 319.32 g/mol
InChI Key: FYVOLOKCQFSPCD-UHFFFAOYSA-N
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Description

N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the triazolopyrimidine moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the triazolopyrimidine core, leading to partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic cores.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydro or tetrahydro derivatives of the triazolopyrimidine core.

Scientific Research Applications

N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole and triazolopyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The compound may also interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and triazolopyrimidine derivatives, such as:

  • 1H-IMIDAZOLE-4-CARBOXAMIDE
  • 1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

N~2~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of imidazole and triazolopyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H13N7O

Molecular Weight

319.32 g/mol

IUPAC Name

N-[4-(2-methylimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13N7O/c1-11-17-8-10-22(11)13-5-3-12(4-6-13)19-15(24)14-20-16-18-7-2-9-23(16)21-14/h2-10H,1H3,(H,19,24)

InChI Key

FYVOLOKCQFSPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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